molecular formula C18H23N3O2 B153357 tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate CAS No. 890709-17-8

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

Cat. No. B153357
M. Wt: 313.4 g/mol
InChI Key: MOGQKMUFSORICV-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is a derivative of piperazine featuring a quinoline moiety. This structure is of interest due to its potential biological activity and its role as an intermediate in the synthesis of various biologically active compounds. The piperazine ring is a common feature in many pharmaceuticals, and the introduction of the quinoline ring can confer unique chemical and biological properties .

Synthesis Analysis

The synthesis of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate and its derivatives typically involves nucleophilic substitution reactions or condensation reactions. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another derivative, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, was obtained through a nucleophilic substitution reaction . These methods demonstrate the versatility of the piperazine ring in forming various substituted derivatives.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using X-ray diffraction, confirming the expected geometries and conformations. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, with typical bond lengths and angles for this type of piperazine-carboxylate . The molecular structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was also calculated using density functional theory (DFT), which was in agreement with the X-ray diffraction data .

Chemical Reactions Analysis

The reactivity of tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate derivatives is influenced by the substituents on the piperazine ring. For example, the presence of a nitro group in tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate suggests potential for further chemical transformations, such as reduction to an amino group, which can be useful in synthesizing biologically active benzimidazole compounds . The modified Bruylants approach used to synthesize tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate highlights the synthetic utility of the second nitrogen atom on the N-tert-butyl piperazine substructure .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by spectroscopic methods such as FT-IR, NMR, and LCMS. The crystal structures often feature intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's solubility and stability . The molecular electrostatic potential and frontier molecular orbitals studied using DFT provide insights into the stability of the molecular structure and molecular conformations .

Scientific Research Applications

  • Synthesis of Biologically Active Natural Products

    • Field : Organic Chemistry
    • Application : The compound “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
    • Method : The synthesis started from commercially available 4-bromo-1H-indole. The title compound was synthesized with a good yield and selectivity using simple reagents .
    • Results : The newly synthesized compounds were characterized by spectral data .
  • Synthesis of Novel Organic Compounds

    • Field : Medicinal Chemistry
    • Application : Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
    • Method : The synthesis of these compounds involves various organic reactions, including amide formation, sulphonamide formation, Mannich reaction, Schiff base formation, thiazolidinone formation, azetidinone formation, and imidazolinone formation .
    • Results : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Safety And Hazards

The safety and hazards of similar compounds have been described. For instance, “tert-butyl 4-{2-[4-(hydrazinecarbonyl)piperidin-1-yl]ethyl}piperazine-1-carboxylate” has been classified as Acute Tox. 3 Oral and has been assigned the storage class code 6.1D .

Future Directions

The future directions for the research and development of similar compounds have been suggested. For instance, the synthesized compounds were found to be non-toxic to human cells, indicating their potential for further development . The compounds containing piperazine rings have shown a wide spectrum of biological activities, making them significant in the field of drug discovery .

properties

IUPAC Name

tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-9-8-14-6-4-5-7-15(14)19-16/h4-9H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGQKMUFSORICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

Synthesis routes and methods I

Procedure details

A 2.0-5.0 mL microwave vial was charged with tert-Butyl 1-piperazinecarboxylate (100 mg, 0.54 mmol), 2-Chloroquinoline (0.086 mL, 0.64 mmol), Sodium tert-butoxide (61.9 mg, 0.64 mmol), rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (33.4 mg, 0.05 mmol) and toluene (3 mL). The reaction mixture was degassed for 10 minutes with nitrogen, and then Tris(dibenzylideneacetone)dipalladium(0) (24.58 mg, 0.03 mmol) was added. The reaction mixture was stirred at 100°C in an oil bath for 12h. The solution was diluted with EtOAc and washed with saturated NaHCO3, brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude material was loaded on a 40g silica gel column and purified on a Teledyne Isco instrument, eluting with 10% to 40% ethyl acetate in heptane. Product not pure. Product was repurifed using a 40g Gold column with same eluent to provide tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (78 mg, 46.4 %) as a solid. MS m/z 314.3 [M+H]+ (ESI)
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0.000644 mol
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0.000644 mol
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Synthesis routes and methods II

Procedure details

A mixture of 6.1 mmol 2-chloroquinoline, 6.7 mmol piperazine-1-carboxylic acid tert-butyl ester and 12.2 mmol potassium carbonate in 15 ml acetonitrile was refluxed overnight. The reaction mixture is concentrated, water is added and the compound extracted with ethyl acetate. Chromatography (SiO2; cyclohexane/ethyl acetate 9/1) gave the title compound as a colorless solid.
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6.7 mmol
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12.2 mmol
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15 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Oboh, JE Teixeira, TJ Schubert, AS Maribona… - Bioorganic & Medicinal …, 2023 - Elsevier
Cryptosporidiosis is a diarrheal disease particularly harmful to children and immunocompromised people. Infection is caused by the parasite Cryptosporidium and leads to dehydration, …
Number of citations: 3 www.sciencedirect.com
S Bhunia, SV Kumar, D Ma - The Journal of Organic Chemistry, 2017 - ACS Publications
N,N′-Bis(furan-2-ylmethyl)oxalamide (BFMO), an inexpensive and conveniently available bidentate ligand, is very effective for promoting Cu-catalyzed N-arylation of anilines and …
Number of citations: 40 pubs.acs.org

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